Structural and Synthetic Profiling of Methyl 4-Amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate: A Privileged Scaffold in Medicinal Chemistry
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing conformational rigidity with ligand efficiency. The compound methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing conformational rigidity with ligand efficiency. The compound methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (commonly referred to as methyl 4-aminochromane-6-carboxylate) represents a highly privileged, bifunctional scaffold[1]. By locking a biogenic amine pharmacophore into a rigidified bicyclic system, this scaffold minimizes entropic penalties upon target binding while providing a versatile carboxylate vector for downstream functionalization or prodrug development[2].
This technical guide deconstructs the structural rationale, physicochemical profiling, and validated synthetic workflows required to leverage this molecule in advanced medicinal chemistry programs.
Structural Architecture and Physicochemical Profile
The core of the molecule is a 3,4-dihydro-2H-1-benzopyran (chromane) ring system. The placement of the primary amine at the C4 (benzylic) position and the methyl ester at the C6 position creates a highly specific 3D vector relationship. Unlike flat, flexible anilines or aliphatic amines, the 4-aminochromane system possesses significant sp³ character, which is increasingly correlated with clinical success in drug development[3].
Quantitative Physicochemical Data
The following table summarizes the key metrics of the (R)-enantiomer hydrochloride salt, validating its utility as a lead-like building block[3]:
Property
Value
Experimental & Pharmacological Significance
Molecular Weight
243.69 g/mol (HCl salt)
Highly ligand-efficient; leaves an ample mass budget (<250 Da) for downstream amide coupling or cross-coupling.
LogP (Predicted)
~0.89
Optimal lipophilicity for balancing aqueous solubility with membrane permeability.
Fraction sp³ (Fsp³)
0.36
High 3D character compared to planar aromatics, reducing off-target promiscuity and improving solubility[3].
H-Bond Donors / Acceptors
1 / 4
Balanced interaction profile ideal for targeting GPCRs and kinase hinge regions.
Toxicity Classification
Acute Tox. 4
Requires standard PPE (H302+H312+H332); handle via local exhaust ventilation during scale-up[4].
Mechanistic Rationale in Drug Design
The 4-aminochromane scaffold is deployed primarily as a conformationally restricted bioisostere . By embedding the amine within the pyran ring, the molecule mimics the spatial arrangement of neurotransmitters (e.g., serotonin, dopamine) but restricts bond rotation. The C6-methyl carboxylate serves a dual purpose: it acts as a hydrogen-bond acceptor in the binding pocket and functions as a metabolic liability (esterase target) for deliberate prodrug design.
Pharmacophore mapping and receptor interaction vectors of the scaffold.
Validated Synthetic Workflows
Synthesizing functionalized chromanes requires precise control over regioselectivity and oxidation states[2]. Direct reductive amination of chromanones often fails due to the formation of bis-chromanyl secondary amine dimers. To ensure a self-validating, high-yield system, we utilize a stepwise oximation-reduction protocol, followed by optional asymmetric hydrogenation for stereocontrol[5].
Protocol: Synthesis of Methyl 4-aminochromane-6-carboxylate
Step 1: Construction of the Chromanone Core (O-Alkylation & Cyclization)
Etherification: Suspend methyl 4-hydroxybenzoate (1.0 eq) and 3-bromopropanoic acid (1.1 eq) in anhydrous DMF. Add
K2CO3
(2.5 eq).
Causality:
K2CO3
is a mild base that selectively deprotonates the phenol (pKa ~9.5) without hydrolyzing the C6 methyl ester.
Cyclization: Isolate the intermediate acid and dissolve in Eaton’s Reagent (7.7 wt%
P2O5
in methanesulfonic acid) at 70°C for 2 hours.
Causality: Eaton’s reagent is chosen over traditional Polyphosphoric Acid (PPA) because its lower viscosity ensures homogenous heat transfer, preventing thermal degradation of the ester while driving the intramolecular Friedel-Crafts acylation[1].
Step 2: Controlled Nitrogen Insertion (Oximation)
Reaction: React the resulting methyl 4-oxochroman-6-carboxylate (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in refluxing absolute ethanol for 3 hours.
Causality: Sodium acetate buffers the system to pH ~4.5. This pH is critical: it is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but basic enough to keep hydroxylamine in its free-base, nucleophilic form.
Step 3: Reduction and Asymmetric Control
Standard Reduction (Racemic): Reduce the oxime using 10% Pd/C and
H2
(50 psi) in methanol with catalytic acetic acid.
Causality: Acetic acid immediately protonates the newly formed primary amine, preventing it from attacking unreacted imine intermediates, thereby eliminating dimer impurities.
Asymmetric Hydrogenation (Chiral): For stereospecific target engagement, utilize Rhodium-catalyzed asymmetric hydrogenation. Utilizing phosphoramidite ligands such as MorfPhos or PipPhos during the hydrogenation of enamides has been proven to yield the corresponding 4-aminochromanes with near-perfect enantioselectivity (>99% ee)[5].
Step-by-step synthetic workflow for methyl 4-aminochromane-6-carboxylate.
Analytical Validation Checkpoint
To validate the success of the synthesis, LC-MS (ESI+) should display a dominant
[M+H]+
peak at m/z 208.2.
1H
-NMR (
CD3OD
) must show the disappearance of the C4 ketone carbon and the emergence of a benzylic methine triplet at ~4.2 ppm, confirming the equatorial/axial placement of the primary amine.
Downstream Applications and Metabolic Fate
In medicinal chemistry, the methyl ester at the C6 position is rarely the final pharmacological destination. It is typically utilized in one of two ways:
Synthetic Vector: Saponification to the free carboxylic acid allows for rapid library generation via HATU-mediated amide couplings with diverse aliphatic or aromatic amines[1].
Prodrug Strategy: The methyl ester can be administered intact to enhance gastrointestinal absorption and cross lipid bilayers. Once in systemic circulation, it is cleaved by ubiquitous hepatic and plasma carboxylesterases (CES1/CES2) to release the active 4-aminochromane-6-carboxylic acid.
Metabolic activation pathway from methyl ester prodrug to active carboxylic acid.
References
NextSDS Database - Chemical substance information for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (Hazard Classifications).[4]
EvitaChem - Methyl(4R)-4-aminochromane-6-carboxylate: Medicinal Chemistry and Synthesis Analysis.[1]
Fluorochem - (R)-Methyl 4-aminochroman-6-carboxylate hydrochloride (Physicochemical Data & SMILES).[3]
The Journal of Organic Chemistry (ACS Publications) - Access to Electron-Deficient 2,2-Disubstituted Chromanes: A Highly Regioselective One-Pot Synthesis via an Inverse-Electron-Demand [4 + 2] Cycloaddition of ortho-Quinone Methides.[2]
University of Groningen / J. Org. Chem. - PipPhos and MorfPhos: Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation (Bernsmann, Heiko et al.).[5]
Physicochemical Profiling and Synthetic Applications of Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In modern medicinal chemistry, conformationally restricted scaffolds are e...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary
In modern medicinal chemistry, conformationally restricted scaffolds are essential for enhancing target selectivity and metabolic stability. Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (commonly referred to as methyl 4-aminochromane-6-carboxylate) represents a highly versatile bicyclic building block. Featuring a chromane core substituted with an amine at the C4 position and a methyl ester at the C6 position, this intermediate is heavily utilized in the synthesis of substituted benzamides[1].
The rigidification provided by the 3,4-dihydro-2H-1-benzopyran ring system limits the rotational degrees of freedom compared to open-chain ether analogs. This entropic advantage frequently translates to higher binding affinities at complex G-protein-coupled receptors (GPCRs) and nuclear receptors, making it a critical intermediate for developing Bradykinin B1 receptor (B1R) modulators[1] and RORγt inverse agonists[2].
Structural Identity and Physicochemical Properties
Understanding the physicochemical profile of methyl 4-aminochromane-6-carboxylate is crucial for predicting its behavior in both synthetic workflows and biological assays. The compound possesses a chiral center at the C4 position, meaning it exists as (R)- and (S)-enantiomers. In drug discovery, the (R)-enantiomer (often isolated as the hydrochloride salt) is frequently preferred due to stereospecific binding requirements within target receptor pockets[3].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the free base and its commonly utilized hydrochloride salt.
Table 1: Physicochemical and structural properties of methyl 4-aminochromane-6-carboxylate.
Causality in Handling: The free primary amine at the C4 position is susceptible to slow oxidation and nucleophilic degradation over time. Therefore, commercial suppliers and synthetic chemists predominantly handle and store the compound as a hydrochloride salt [6]. The protonation of the amine lowers the HOMO (Highest Occupied Molecular Orbital) energy, rendering the molecule highly stable for long-term storage at room temperature.
Synthetic Workflow and Experimental Protocols
To integrate this building block into a drug discovery pipeline, chemists typically rely on a sequence of esterification followed by reductive amination, or they utilize the pre-synthesized amine for late-stage amidation.
Self-Validating Protocol: Esterification of the Chromanone Precursor
Before the amine is introduced, the C6 carboxylic acid must be protected/activated as a methyl ester.
Rationale: Thionyl chloride (
SOCl2
) reacts with methanol to generate anhydrous
HCl
in situ. This acts as a highly efficient acid catalyst for Fischer esterification while simultaneously converting the carboxylic acid to an intermediate acid chloride, driving the reaction to completion[2].
Step-by-Step Methodology:
Initiation: Suspend 4-oxochromane-6-carboxylic acid (1.0 eq, e.g., 400 mg, 2.60 mmol) in anhydrous Methanol (10 mL) under an inert nitrogen atmosphere[2].
Activation: Cool the reaction vessel to 0°C. Dropwise, add Thionyl Chloride (
SOCl2
, 1.8 eq, ~4.80 mmol)[2]. Self-Validation Check: The evolution of
SO2
and
HCl
gas indicates active reagent conversion.
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–18 hours (overnight)[2].
Workup & Validation: Quench the reaction by adding distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo[2].
Analytical Confirmation: Analyze via LC-MS. The disappearance of the starting material mass and the appearance of the methyl ester mass confirms successful conversion.
Late-Stage Amidation Protocol (API Synthesis)
Once the methyl 4-aminochromane-6-carboxylate hydrochloride is obtained, it is frequently coupled with acyl chlorides to generate active pharmaceutical ingredients (APIs).
Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its steric bulk prevents it from reacting with the acyl chloride, but it efficiently scavenges the
HCl
released during the amidation, preventing the starting amine from becoming protonated and unreactive[1].
Base Addition: Add DIPEA (2.5 eq) under a nitrogen atmosphere. Self-Validation Check: The solution should become completely homogeneous as the hydrochloride salt is neutralized to the free base.
Coupling: Cool to 0°C. Dropwise, add the desired acyl chloride (e.g., 2-chlorobenzoic acid chloride, 1.2 eq, 2.95 mmol)[1].
Completion: Stir the reaction mixture for 3 hours at room temperature[1].
Workup: Concentrate the mixture, reconstitute in EtOAc, and wash sequentially with 10% aqueous
NH4Cl
and saturated
NaHCO3
[1]. The
NaHCO3
wash is critical as it hydrolyzes and removes any unreacted acyl chloride.
Caption: Synthetic workflow from the oxochromane precursor to substituted benzamide APIs.
Pharmacological Applications and Mechanistic Grounding
Derivatives synthesized from methyl 4-aminochromane-6-carboxylate have shown profound efficacy in modulating specific receptor pathways. Patent literature highlights its use in generating compounds targeting the Bradykinin B1 Receptor (B1R) [1] and the RORγt nuclear receptor [2].
The Bradykinin B1 Receptor (B1R) Pathway
B1R is a GPCR that is highly upregulated during tissue injury and inflammation. Antagonists derived from the chromane scaffold bind to the orthosteric site of B1R. The rigid chromane core perfectly mimics the constrained conformation of endogenous peptide ligands, while the C6 ester serves as a critical hydrogen-bond acceptor within the receptor's transmembrane domains.
By antagonizing B1R, these benzamide derivatives inhibit the downstream activation of Phospholipase C (PLC). This prevents the cleavage of
PIP2
into
IP3
and DAG, ultimately halting the release of intracellular calcium (
Ca2+
). The suppression of this calcium transient directly correlates with a reduction in nociceptive (pain) signaling and neuroinflammation, making these compounds highly valuable for treating alimentary tract disorders (A61P1/00) and neurodegenerative diseases (A61P25/28)[1].
Caption: Pharmacological signaling pathway of B1R antagonists derived from the chromane scaffold.
Conclusion
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is far more than a simple reagent; it is a strategically designed scaffold that imparts conformational rigidity and predictable stereochemistry to drug candidates. By mastering its physicochemical properties—such as its stabilization via hydrochloride salt formation—and employing robust, self-validating synthetic protocols, medicinal chemists can efficiently leverage this compound to explore novel chemical space in the pursuit of advanced therapeutics.
References
Chemical substance information for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Source: NextSDS
URL:[Link]
939758-84-6 (C11H13NO3) - PubChemLite
Source: Université du Luxembourg
URL:[Link]
AU2011304666A1 - Substituted benzamide compounds
Source: Google Patents
URL
WO2018030550A1 - Heterocyclic compounds with an ror(gamma)
High-Resolution Mass Characterization and Pharmacophore Utility of Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Target Audience: Researchers, analytical scientists, and medicinal chemists in drug development. Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the precise structural characterization of...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and medicinal chemists in drug development.
Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, the precise structural characterization of synthetic building blocks is non-negotiable. Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (commonly known as methyl 4-aminochromane-6-carboxylate) is a highly versatile intermediate featuring a chromane ring system—a privileged scaffold in medicinal chemistry. This whitepaper provides an in-depth technical analysis of this compound, focusing on the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its verification and maps its structural vectors to its utility in developing therapeutics for neurodegenerative and antiviral targets.
Quantitative Physicochemical Profiling
To utilize this chromane derivative effectively in synthetic pathways, researchers must distinguish between macroscopic and microscopic mass measurements.
Average Molecular Weight (MW): Calculated using the abundance-weighted average of all naturally occurring isotopes. This value is strictly used for macroscopic stoichiometric calculations (e.g., weighing reagents for a reaction).
Monoisotopic Exact Mass: Calculated using the mass of the most abundant isotope for each element (e.g.,
12C
,
1H
,
14N
,
16O
). This is the critical metric for HRMS, allowing researchers to differentiate the target compound from isobaric interferences that share the same nominal mass but differ in elemental composition.
Unique identifier for sourcing and safety data [1].
Molecular Formula
C11H13NO3
Defines elemental composition.
Average Molecular Weight
207.23 g/mol
Used for bulk synthesis and molarity calculations.
Monoisotopic Exact Mass
207.0895 Da
Baseline target for neutral molecule HRMS verification.
[M+H]+
Exact Mass
208.0968 Da
Target mass for positive Electrospray Ionization (ESI+).
Self-Validating HRMS Analytical Workflow
To confirm the identity and purity of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate, coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.
The following protocol is designed as a self-validating system . It does not merely measure mass; it continuously calibrates itself against environmental drift to ensure absolute trustworthiness of the data.
Step-by-Step LC-QTOF-MS Methodology
Step 1: Sample Preparation
Action: Dissolve the compound in LC-MS grade Methanol to a concentration of
0.1 mg/mL
.
Causality: The methyl ester and benzopyran core render the molecule moderately lipophilic. Methanol ensures complete solvation while remaining fully miscible with the reverse-phase aqueous mobile phase, preventing column precipitation.
Step 2: Chromatographic Separation (RP-UHPLC)
Action: Inject
onto a C18 column (
,
2.1×50 mm
). Use a gradient of Water/Acetonitrile containing
0.1%
Formic Acid.
Causality: The hydrophobic C18 stationary phase effectively retains the chromane core. The gradient elution separates the target analyte from highly polar synthesis byproducts (e.g., unreacted amines or hydrolyzed acids) before they enter the mass spectrometer, minimizing ion suppression.
Step 3: Ionization Strategy (ESI+)
Action: Operate the Electrospray Ionization source in positive mode.
Causality: The primary amine at the C4 position is highly basic. In the acidic environment provided by the
0.1%
Formic Acid mobile phase, this amine acts as a strong proton acceptor. This guarantees near-100% ionization efficiency, generating a robust
[M+H]+
precursor ion at
208.0968 Da
.
Step 4: QTOF Mass Analysis with Real-Time Lock-Mass Calibration
Action: Acquire data in MS1 mode (
100−1000 m/z
). Simultaneously infuse Leucine Enkephalin (
[M+H]+=556.2771 Da
) via a secondary reference sprayer.
Causality (Self-Validation): Time-of-Flight (TOF) mass analyzers are highly sensitive to microscopic thermal expansions and voltage fluctuations. By continuously measuring the known mass of Leucine Enkephalin, the system software automatically corrects the calibration curve in real-time. This self-correcting loop ensures the mass accuracy of the chromane derivative remains strictly below
5 ppm
.
Fig 1. Self-validating LC-QTOF-MS workflow for exact mass verification of the chromane derivative.
Synthetic Utility and Pharmacophore Relevance
The chromane (3,4-dihydro-2H-1-benzopyran) ring system is recognized as a "privileged scaffold" in medicinal chemistry. It frequently appears in natural products (e.g., tocopherols) and synthetic drugs due to its favorable pharmacokinetic profile and rigid conformational space.
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is specifically engineered with two orthogonal derivatization vectors:
The C4-Primary Amine: This moiety serves as a critical hydrogen-bond donor. In synthetic pipelines, it is frequently subjected to reductive amination, acylation, or urea formation. In , C4-substituted chromanes have shown remarkable efficacy as selective inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), targeting the peripheral anionic site of these enzymes.
The C6-Methyl Ester: This group provides lipophilicity, which can enhance blood-brain barrier (BBB) penetration in CNS-targeted drugs. It can also act as a prodrug moiety (undergoing esterase hydrolysis in vivo to the active carboxylic acid) or be saponified in vitro to allow for amide coupling. Chromane scaffolds utilizing similar C6/C4 geometries have been pivotal in the .
Fig 2. Logical relationship between chromane structural vectors and therapeutic target binding.
Conclusion
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (
207.23 g/mol
) is a highly valuable intermediate for the synthesis of complex therapeutics. Because its structural integrity dictates the success of downstream drug candidates, verifying its exact mass (
207.0895 Da
) via a self-validating HRMS protocol is a critical quality control step. By leveraging the proton affinity of its C4-amine and the chromatographic retention of its core, analytical scientists can achieve sub-ppm accuracy, ensuring robust foundation for subsequent pharmacophore optimization.
References
Kelleher, N. L., et al. "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information." Rapid Communications in Mass Spectrometry, 2021.[Link]
Silva, T., et al. "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease." Bioorganic & Medicinal Chemistry, 2022.[Link]
Coburn, C. A., et al. "Discovery of Chromane Containing Hepatitis C Virus (HCV) NS5A Inhibitors with Improved Potency against Resistance-Associated Variants." Journal of Medicinal Chemistry, 2016.[Link]
Exploratory
Preclinical Pharmacokinetic Profiling of Methyl 4-Amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate in Mammalian Cells
Target Audience: Researchers, Pharmacokineticists, and Drug Discovery Scientists Document Type: Technical Guide & Methodological Whitepaper Executive Summary The chroman scaffold, specifically methyl 4-amino-3,4-dihydro-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Pharmacokineticists, and Drug Discovery Scientists
Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
The chroman scaffold, specifically methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (also referred to as methyl 4-aminochroman-6-carboxylate), is a highly privileged building block in modern medicinal chemistry. It serves as a core structural motif in the development of Factor XIa inhibitors [1], antimalarial plasmepsin inhibitors [2], and
α
V
β
3 integrin antagonists.
However, advancing this scaffold from a screening hit to a viable lead requires navigating a complex pharmacokinetic (PK) landscape. The molecule possesses two distinct functional groups that dictate its cellular disposition: a basic aliphatic amine at the C4 position and a methyl ester at the C6 position. As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistic framework for evaluating the absorption, intracellular metabolism, and subcellular distribution of this compound class in mammalian cell models.
Physicochemical Determinants of Cellular Disposition
Understanding the causality behind experimental PK outcomes begins with structural analysis.
The Basic Amine (pKa
≈
8.5): At physiological pH (7.4), the 4-amino group is predominantly protonated. This limits passive paracellular diffusion but makes the molecule a prime candidate for carrier-mediated uptake and, conversely, lysosomal sequestration (ion trapping) [3].
The Methyl Ester: Often utilized as a prodrug strategy to mask the polarity of the corresponding carboxylic acid, the methyl ester significantly increases the lipophilicity (LogP) of the scaffold, driving transcellular permeability. However, it introduces a severe metabolic liability via intracellular carboxylesterases (CES)[4].
Intestinal Permeability and Efflux (Caco-2 Model)
To predict oral absorption, the Caco-2 human colorectal adenocarcinoma cell line is the gold standard. Because the 4-aminochroman core is lipophilic yet basic, it is highly susceptible to active efflux by P-glycoprotein (P-gp/MDR1).
Causality in Experimental Design
We perform a bidirectional permeability assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]). If the Efflux Ratio (
Papp(B−A)/Papp(A−B)
) is
>2.0
, P-gp or BCRP-mediated efflux is occurring. To validate this, the assay must be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil or Elacridar) to collapse the ratio back to ~1.0, proving the specific transporter involvement.
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at
1×105
cells/cm
2
. Culture for 21 days to ensure tight junction formation and full transporter expression.
Monolayer Integrity: Verify confluence by measuring Transepithelial Electrical Resistance (TEER). Only use inserts with TEER
>250Ω⋅cm2
.
Dosing: Prepare a 10 µM solution of methyl 4-aminochroman-6-carboxylate in HBSS buffer (pH 7.4).
For A-B transport: Add 0.5 mL to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.
For B-A transport: Add 1.5 mL to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.
Incubation: Incubate at 37°C on an orbital shaker (100 rpm).
Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.
Quantification: Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000
×
g for 10 min and analyze the supernatant via LC-MS/MS.
Caption: Transcellular permeability and P-glycoprotein (P-gp) mediated efflux across a Caco-2 monolayer.
Intracellular Metabolism via Carboxylesterases
Once the compound enters the systemic circulation or target cells (e.g., hepatocytes), the methyl ester becomes the primary site of metabolic attack. Human carboxylesterase 1 (CES1), highly expressed in the liver, and CES2, expressed in the intestine, rapidly hydrolyze methyl esters into their corresponding carboxylic acids and methanol [5].
Causality in Experimental Design
The hydrolysis of the methyl ester to 4-aminochroman-6-carboxylic acid generates a zwitterion at physiological pH. This drastic reduction in lipophilicity traps the active metabolite inside the cell (if acting as a prodrug) or prevents it from reaching intracellular targets (if the ester is required for target binding). We use HepG2 cells or primary human hepatocytes to quantify this intrinsic clearance (
CLint
).
Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, transfer 20 µL of the reaction mixture into 100 µL of quenching solution (Acetonitrile with 0.1% Formic Acid and internal standard).
Metabolite ID: Analyze via High-Resolution Mass Spectrometry (HRMS). Monitor the disappearance of the parent mass (
m/z
208.10
[M+H]+
) and the appearance of the carboxylic acid metabolite (
m/z
194.08
[M+H]+
).
Caption: Intracellular ester hydrolysis of the methyl ester scaffold by carboxylesterases (CES1/CES2).
Subcellular Distribution: Lysosomal Trapping
A critical, often overlooked PK parameter for basic amines is lysosomotropism. The 4-amino group allows the unprotonated fraction of the drug to passively diffuse from the cytosol (pH ~7.2) into lysosomes (pH ~4.5). Once inside the acidic lumen, the amine becomes fully protonated, rendering it membrane-impermeable and trapping it within the organelle [6].
Causality in Experimental Design
Lysosomal trapping artificially inflates the apparent volume of distribution (
Vd
) and can lead to drug-induced phospholipidosis. To validate whether our chroman scaffold is sequestered, we use a competitive displacement assay with LysoTracker Red (LTR), a fluorescent dye that selectively accumulates in acidic organelles [7].
Cell Plating: Seed HeLa or HepG2 cells in a 96-well black, clear-bottom plate at
2×104
cells/well. Incubate overnight.
Dye Loading: Wash cells with PBS and incubate with 50 nM LysoTracker Red DND-99 in culture medium for 30 minutes at 37°C.
Compound Treatment: Remove the dye and add varying concentrations (0.1 µM to 100 µM) of methyl 4-aminochroman-6-carboxylate. Include Chloroquine (50 µM) as a positive control for lysosomal alkalinization/displacement.
Fluorescence Measurement: Incubate for 1 hour. Read fluorescence (Ex/Em = 577/590 nm) using a high-content imaging system or microplate reader.
Data Analysis: A dose-dependent decrease in LTR fluorescence indicates that the chroman compound is accumulating in the lysosomes and competitively displacing the dye by neutralizing the lysosomal pH.
Caption: Mechanism of lysosomal ion trapping for basic amine-containing compounds.
Quantitative Pharmacokinetic Data Summary
Based on the physicochemical properties of the 4-aminochroman-6-carboxylate scaffold, the following table summarizes the expected baseline PK parameters when evaluated through the aforementioned protocols.
PK Parameter
Assay Model
Expected Value Range
Mechanistic Implication
Apparent Permeability (
Papp
)
Caco-2 (Apical to Basolateral)
5−15×10−6 cm/s
Moderate to high passive oral absorption driven by the methyl ester.
Efflux Ratio (ER)
Caco-2 (Bidirectional)
2.5−4.0
Subject to P-gp efflux due to the basic amine moiety.
Intrinsic Clearance (
CLint
)
Primary Human Hepatocytes
>50μL/min/106 cells
Rapid metabolism; ester hydrolysis by CES1 limits systemic half-life.
Primary Metabolite
LC-MS/MS (Hepatocyte Media)
4-aminochroman-6-carboxylic acid
Formation of a highly polar zwitterion, preventing passive cellular exit.
Lysosomal Partitioning
LysoTracker Displacement
IC
50≈10−25μM
Significant lysosomal trapping; potential for high tissue distribution (
Vd
).
References
Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
The Invention of WM382, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria. ACS Medicinal Chemistry Letters. Available at:[Link]
Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. ResearchGate. Available at:[Link]
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC - NIH. Available at:[Link]
Catalytic Reaction Mechanism for Drug Metabolism in Human Carboxylesterase-1: Cocaine Hydrolysis Pathway. Molecular Pharmaceutics - ACS Publications. Available at:[Link]
Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). PMC - NIH. Available at:[Link]
Getting Lost in the Cell–Lysosomal Entrapment of Chemotherapeutics. MDPI. Available at:[Link]
Foundational
Advanced Applications of Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate in Drug Discovery: A Technical Guide on Chromane-Based B1R Modulators
Chemical Profile & Structural Significance Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (CAS: 939758-84-6), frequently referred to in literature as methyl 4-aminochromane-6-carboxylate, is a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Profile & Structural Significance
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (CAS: 939758-84-6), frequently referred to in literature as methyl 4-aminochromane-6-carboxylate, is a highly versatile organic building block . The chromane ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly for targeting neurodegenerative diseases such as Alzheimer's and Parkinson's .
From a synthetic perspective, the substitution pattern of this molecule provides orthogonal reactivity. The primary amine at the C4 position serves as an ideal nucleophile for amidation, while the methyl carboxylate at the C6 position offers a handle for further functionalization or saponification to modulate the molecule's physicochemical properties and topological polar surface area (TPSA) . Stereochemistry at the C4 position is critical; the (R)-enantiomer is predominantly utilized to ensure optimal spatial alignment within target receptor binding pockets [[1]]().
The most prominent application of methyl 4-aminochromane-6-carboxylate in recent literature is its use as a core precursor for synthesizing Bradykinin B1 Receptor (B1R) antagonists [[1]](). Unlike the B2 receptor, which is constitutively expressed, B1R is heavily upregulated during tissue injury, trauma, and chronic neuroinflammation .
In the context of Alzheimer's disease (AD), B1R activation is directly linked to the regulation of amyloid-beta (Aβ) deposition. Studies utilizing the Tg-SwDI transgenic mouse model of AD demonstrate that B1R expression is significantly upregulated in the brain's vasculature, neurons, and astrocytes . Blocking B1R signaling with chromane-based antagonists limits the accumulation of activated microglia and reactive astrocytes, thereby reducing the release of pro-inflammatory mediators and mitigating cognitive deficits .
Fig 1. B1R signaling pathway and the inhibitory mechanism of chromane-based antagonists.
Overcoming ADMET Liabilities: Designing Out PXR Activation
A critical challenge in developing chromane-based B1R antagonists is their propensity to inadvertently activate the Pregnane X Receptor (PXR) [[2]]([Link]). PXR is a master transcriptional regulator of cytochrome P450 enzymes, most notably CYP3A4. Unintended PXR activation leads to robust CYP3A4 induction, resulting in accelerated clearance of co-administered drugs and severe drug-drug interactions (DDIs) .
Because the chromane scaffold is highly lipophilic, it easily occupies the large, flexible hydrophobic cage (~1150 ų) of the PXR ligand-binding domain (LBD) . To design out this liability, medicinal chemists employ structure-based drug design (SBDD) to introduce polar groups that destabilize hydrophobic interactions within the PXR LBD. For instance, replacing a highly lipophilic trifluoromethyl group on the chromane periphery with a more polar isoxazole moiety drastically reduces PXR activation while maintaining high B1R target affinity .
Data synthesized from structure-activity relationship (SAR) studies on mitigating PXR liabilities in lipophilic scaffolds .
Experimental Workflows & Methodologies
Reproducible drug development relies on self-validating protocols. Below are the optimized methodologies for synthesizing B1R modulators from the methyl 4-aminochromane-6-carboxylate precursor and validating their ADMET safety profiles.
Fig 2. Step-by-step synthetic workflow for chromane-based B1R modulator precursors.
Protocol 1: Synthesis of (R)-Methyl 4-(2-chlorobenzamido)chromane-6-carboxylate
Causality & Rationale : This amidation step establishes the core benzamide pharmacophore required for B1R binding. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct without competing with the C4-amine for the electrophilic acyl chloride, preventing unwanted side reactions .
Step-by-Step Methodology :
Preparation : Suspend (R)-methyl 4-aminochromane-6-carboxylate hydrochloride (1.0 eq, 2.46 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a continuous nitrogen atmosphere to prevent moisture-induced acyl chloride hydrolysis.
Base Addition : Add DIPEA (2.5 eq) to the suspension and cool the reaction vessel to 0 °C using an ice bath.
Acylation : Dissolve 2-chlorobenzoyl chloride (1.2 eq, 2.95 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction.
Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3 hours. Self-Validation: Monitor progression via Thin-Layer Chromatography (TLC). The disappearance of the ninhydrin-positive amine spot confirms reaction completion.
Workup : Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL). Wash sequentially with 10% aqueous ammonium chloride (to remove unreacted amines/DIPEA), saturated NaHCO₃ (to neutralize residual acids), and brine.
Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and purify via silica gel column chromatography (cyclohexane:ethyl acetate 2:1) to yield the pure substituted benzamide [[1]]().
Protocol 2: In Vitro PXR Activation Reporter Assay
Causality & Rationale : To ensure the synthesized chromane derivatives do not carry CYP3A4 induction liabilities, a cell-based reporter assay is mandatory. Normalizing the luminescence signal against Rifampicin (a known potent PXR agonist) provides a standardized therapeutic window and ensures inter-assay reproducibility .
Step-by-Step Methodology :
Cell Culture : Seed HepG2 cells (which lack endogenous PXR but provide a human hepatic environment) in 96-well plates at a density of 10,000 cells/well.
Transfection : Co-transfect the cells using a liposomal reagent with two plasmids: one expressing full-length human PXR and a reporter plasmid containing the CYP3A4 promoter linked to a firefly luciferase gene.
Compound Treatment : After 24 hours, treat the cells with the synthesized chromane derivatives at a concentration of 10 µM. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (10 µM Rifampicin).
Quantification : Incubate for an additional 24 hours. Lyse the cells, add the luciferin substrate, and measure luminescence using a microplate reader.
Data Analysis : Express the PXR activation of the test compound as a percentage of the maximal response elicited by 10 µM Rifampicin. Compounds exhibiting <20% activation are generally considered safe from severe CYP3A4 induction liabilities [[2]]([Link]).
References
NextSDS Chemical Database . methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate. NextSDS. URL: [Link]
Patent AU2011304666A1. Substituted benzamide compounds. Google Patents.
Burke, A. J., et al. (2022) . Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ResearchGate. URL:[Link]
Passos, G. F., et al. (2013) . The bradykinin B1 receptor regulates Aβ deposition and neuroinflammation in Tg-SwDI mice. American Journal of Pathology. URL:[Link]
Hall, A., et al. (2021) . Designing Out PXR Activity on Drug Discovery Projects: A Review of Structure-Based Methods, Empirical and Computational Approaches. Journal of Medicinal Chemistry. URL:[Link]
Kuduk, S. D., et al. . The Medicinal Chemist's Guide to Solving ADMET Challenges. National Academic Digital Library of Ethiopia. URL:[Link]
Comprehensive Synthesis and Mechanistic Guide: Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Executive Summary Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (commonly referred to as methyl 4-aminochromane-6-carboxylate) is a highly versatile bicyclic building block utilized in the development of B1R m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (commonly referred to as methyl 4-aminochromane-6-carboxylate) is a highly versatile bicyclic building block utilized in the development of B1R modulators, antimalarial agents, and targeted therapeutics[1]. The synthesis of this molecule presents a unique chemoselective challenge: constructing the chromane core without hydrolyzing the C6 methyl ester, and selectively installing a primary amine at the C4 position without over-reducing the intermediate to a chromanol.
This protocol outlines a robust, self-validating four-step synthetic route. By utilizing an orthogonal oximation-reduction sequence rather than direct reductive amination, we bypass steric bottlenecks and prevent the formation of complex byproduct mixtures.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the target molecule relies on two primary phases: Core Assembly and Functional Group Interconversion .
Core Assembly : The chromanone core is established via the O-alkylation of methyl 4-hydroxybenzoate with 3-chloropropanoic acid, followed by an intramolecular Friedel-Crafts acylation. Eaton’s reagent is specifically selected for the cyclization step. Unlike harsh Lewis acids (e.g., AlCl₃) which can coordinate with and cleave the methyl ester, Eaton's reagent provides a mild, homogeneous acidic environment that drives cyclodehydration with high fidelity[2].
Functional Group Interconversion : Direct reductive amination of chroman-4-ones is notoriously inefficient due to competing ketone reduction. To circumvent this, we employ a two-stage approach: quantitative conversion of the ketone to an oxime[3], followed by catalytic hydrogenation over Palladium on Carbon (Pd/C) to yield the primary amine[4].
Fig 1. Stepwise synthesis workflow of methyl 4-aminochromane-6-carboxylate.
Quantitative Data & Reaction Parameters
Table 1: Reagent Summary for a 10 mmol Scale Synthesis
| 4. Reduction | TLC (Ninhydrin Stain) | Spot turns deep purple/blue upon heating | Positive primary amine confirmation |
Step-by-Step Experimental Protocol
Step 1: O-Alkylation to 3-(4-(methoxycarbonyl)phenoxy)propanoic acid
Causality: Potassium carbonate is utilized in a polar aprotic solvent (DMF) to selectively deprotonate the phenol without hydrolyzing the methyl ester.
Dissolve methyl 4-hydroxybenzoate (1.52 g, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
Add K₂CO₃ (2.07 g, 15 mmol) and stir for 15 minutes at ambient temperature to generate the reactive phenoxide.
Add 3-chloropropanoic acid (1.30 g, 12 mmol) dropwise to the suspension.
Elevate the temperature to 80 °C and maintain for 4 hours.
Self-Validation: Quench a 50 µL aliquot in water, extract with EtOAc, and perform TLC. The reaction is complete when the starting material is consumed.
Workup: Cool the mixture, dilute with 50 mL of deionized water, and carefully acidify to pH 3 using 1M HCl. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.
Step 2: Cyclization to Methyl 4-oxochromane-6-carboxylate
Causality: Eaton's reagent acts as both the solvent and the dehydrating acid, facilitating the generation of an acylium ion intermediate that undergoes intramolecular electrophilic aromatic substitution to form the chromanone[2].
Charge a round-bottom flask with Eaton's reagent (15 mL) and cool to 0 °C using an ice bath.
Slowly add the intermediate from Step 1 (approx. 8 mmol) in small portions to manage the exotherm.
Remove the ice bath, warm the mixture to 50 °C, and stir for 2 hours.
Self-Validation: Analyze a neutralized aliquot via LC-MS to confirm the presence of the cyclized product (m/z 207.06)[2].
Workup: Pour the viscous mixture over 100 g of crushed ice. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase is slightly basic. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Step 3: Oximation to Methyl 4-(hydroxyimino)chromane-6-carboxylate
Causality: Sodium acetate is employed to buffer the reaction. It liberates the free hydroxylamine nucleophile from its hydrochloride salt while preventing the reaction mixture from becoming acidic enough to hydrolyze the C6 ester[3].
Dissolve the crude methyl 4-oxochromane-6-carboxylate (approx. 6 mmol) in absolute ethanol (15 mL).
Self-Validation: Perform FT-IR on a dried aliquot to ensure the complete disappearance of the ketone carbonyl peak.
Workup: Evaporate the ethanol under reduced pressure. Partition the residue between water (20 mL) and dichloromethane (30 mL). Extract, dry the organic phase, and concentrate to yield the oxime intermediate.
Step 4: Catalytic Hydrogenation to Target Amine
Causality: Palladium-catalyzed hydrogenation cleanly reduces the oxime. The reaction proceeds via a hemiaminal-like surface intermediate, followed by N-O bond cleavage and sequential hydrogen transfers to yield the primary amine[4].
Dissolve the oxime intermediate (approx. 5 mmol) in anhydrous methanol (20 mL).
Purge the flask with nitrogen for 5 minutes. Carefully add 10% Pd/C (106 mg, 0.1 eq Pd).
Evacuate the flask and backfill with hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.
Self-Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful generation of the primary amine. LC-MS will confirm the target mass (m/z 208.09)[1].
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst (Caution: Do not let the filter cake dry completely to avoid fire hazards). Concentrate the filtrate.
Optional Salt Formation: To isolate the product as a stable hydrochloride salt, dissolve the free base in diethyl ether and add 2M HCl in ether dropwise until precipitation ceases. Filter and dry[1].
Mechanistic Pathway of Reductive Amination
The following diagram illustrates the precise electronic and physical transformations occurring during the critical Phase 3 and Phase 4 sequence, highlighting the chemoselective progression from the chromanone core to the final amine.
Fig 2. Mechanistic pathway of the two-stage reductive amination process.
References
AU2011304666A1 - Substituted benzamide compounds - Google Patents. Available at:
[2] WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity - Google Patents. Available at:
[4] Regiospecific rearrangement of hydroxylamines to secondary amines using diisobutylaluminum hydride - LOCKSS. Available at:[Link]
[3] Identification of the Binding Site of Chroman-4-one-Based Sirtuin 2-Selective Inhibitors using Photoaffinity Labeling in Combination with Tandem Mass Spectrometry | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Establishing In Vivo Dosing Guidelines for a Novel Chemical Entity: A Protocol for Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo validation is a critical juncture in drug de...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo validation is a critical juncture in drug development. The successful characterization of a compound's efficacy and safety profile hinges on the establishment of rational, reproducible, and well-tolerated dosing regimens. This document provides a comprehensive, principles-based framework for determining the initial in vivo dosing guidelines for Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (hereafter referred to as "Compound X"), a representative NCE with limited prior characterization. This guide is designed to provide researchers with a systematic workflow, from fundamental physicochemical analysis and formulation to the design and execution of foundational in vivo studies, including maximum tolerated dose (MTD) and pharmacokinetic (PK) assessments. The protocols herein are grounded in established preclinical methodologies to ensure scientific rigor and data integrity, forming a self-validating system for dose selection in subsequent efficacy studies.
Introduction: The Imperative for a Data-Driven Dosing Strategy
The selection of an appropriate dose for in vivo studies is arguably one of the most critical parameters influencing the outcome of preclinical research. An arbitrarily chosen dose can lead to misleading results, either by failing to achieve therapeutic exposure levels or by inducing confounding toxicity. For an NCE like Compound X, where no prior in vivo data exists, a systematic approach is not just recommended—it is essential for generating meaningful and interpretable data.
This guide eschews a one-size-fits-all template, instead presenting a logical workflow that begins with understanding the molecule's intrinsic properties. This knowledge informs formulation strategies, which in turn enables the accurate and safe administration required for toxicological and pharmacokinetic profiling. The ultimate goal is to define a therapeutic window and an exposure-response relationship that will guide all future in vivo efficacy testing.
Before a single animal is dosed, a thorough understanding of the compound's physicochemical properties is required.[1] These properties dictate how the compound can be formulated for administration, which directly impacts its absorption, distribution, metabolism, and excretion (ADME).[2]
Essential Pre-formulation Data
The first step is to generate a basic physicochemical profile for Compound X.[1] This data is the bedrock upon which all subsequent in vivo work is built. Key parameters are summarized in Table 1.
Parameter
Description
Importance for In Vivo Studies
Aqueous Solubility
The maximum concentration of Compound X that can dissolve in aqueous media at various pH levels (e.g., 2.0, 7.4).
Determines if an oral solution is feasible or if a suspension or other enabling formulation is required. Crucial for predicting potential solubility-limited absorption.[3]
pKa
The pH at which the compound is 50% ionized.
Influences solubility and permeability across biological membranes as the compound travels through the variable pH environments of the gastrointestinal tract.
LogP / LogD
The logarithm of the partition coefficient (octanol/water), with LogD being the pH-dependent version.
Predicts the lipophilicity of the compound, which affects its ability to cross cell membranes, plasma protein binding, and potential for CNS penetration.
Physical Form
Characterization as crystalline (and its polymorph) or amorphous via techniques like XRPD and DSC.
Different solid forms can have vastly different solubility and dissolution rates, impacting bioavailability.[4]
Chemical Stability
Stability of the compound in solid state and in potential dosing vehicles under relevant storage conditions (e.g., light, temperature).
Ensures the integrity of the compound from preparation to administration, guaranteeing the intended dose is delivered.[5]
Formulation Development: The Bridge to In Vivo Testing
The objective is to develop a simple, safe, and reproducible vehicle for delivering Compound X.[6] For early-stage studies, complex formulations are often unnecessary. The choice of vehicle is dictated by the route of administration and the compound's solubility.
For Oral (PO) Administration: If solubility is low (<1 mg/mL), a suspension is often the most practical choice for dose-ranging and toxicology studies where high doses may be required.[1] Common, well-tolerated suspending vehicles include 0.5% (w/v) methylcellulose or 1% (w/v) carboxymethylcellulose (CMC) in purified water.
For Intravenous (IV) Administration: The compound must be fully solubilized. This may require a co-solvent system (e.g., a mixture of saline, polyethylene glycol 400, and ethanol). The final formulation must be sterile and have a pH close to physiological (7.4) to avoid administration site reactions.
Protocol 2.2.1: Preparation of a Basic Oral Suspension (10 mg/mL)
Calculate Required Mass: Determine the total mass of Compound X needed for the number of animals and the target dose volume (typically 5-10 mL/kg for mice).[7][8]
Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring, then allowing it to cool to room temperature to fully hydrate. A small amount of a surfactant like Tween 80 (0.1-0.5%) can be added to aid in wetting the powder.
Weigh Compound: Accurately weigh the required amount of Compound X powder.
Triturate: Place the powder in a mortar and add a small volume of the vehicle to create a paste. Triturate with a pestle until the powder is fully wetted and uniformly dispersed.
Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while stirring, ensuring a homogenous suspension. Transfer the final suspension to a light-protected, sealed container.
Homogenize: Stir the suspension continuously with a magnetic stir bar before and during dose administration to ensure uniform dosing.
Stability: Assess the stability of the formulation to ensure the compound does not degrade and remains suspended under the study conditions.[5]
In Vivo Stage 1: Defining Safety - The Maximum Tolerated Dose (MTD)
The first in vivo experiment is typically a single-dose escalation study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or overt signs of distress over a specific period.[9][10] It is a critical parameter that defines the upper boundary for subsequent efficacy and PK studies.[11] Importantly, MTD studies are not designed to determine the lethal dose (LD50); death is not an appropriate endpoint.[9][11]
MTD Study Design
A typical MTD study involves administering escalating single doses of the compound to small groups of animals and observing them for a defined period (e.g., 7-14 days).[12]
Animal Model: Naive mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old, one sex (or both if sex-specific toxicity is suspected).
Group Size: n=3-5 mice per dose group.
Dose Escalation: A starting dose is estimated from in vitro cytotoxicity data (e.g., 1/10th of the CC50 converted to an in vivo dose). Subsequent doses are escalated using a modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg) or log/half-log increases. A vehicle control group is mandatory.
Endpoints: The primary endpoints are clinical observations and body weight changes.[12]
Clinical Signs: Monitor for changes in posture, activity, breathing, and signs of pain or distress. Observations should be frequent on Day 1 (e.g., 1, 4, and 8 hours post-dose) and daily thereafter.
Body Weight: A body weight loss of >15-20% is often a key indicator of toxicity and a primary determinant of the MTD.[13]
Caption: Workflow for a typical dose escalation MTD study.
Protocol 3.1.1: Single-Dose MTD Study in Mice (Oral Gavage)
Animal Acclimation: Allow mice to acclimate for at least 3 days upon arrival. House them with free access to food and water.
Randomization: Randomly assign animals to dose groups (n=3 per group), including a vehicle control.
Pre-Dose Measurement: Record the body weight of each animal immediately before dosing.
Dosing: Administer the prepared formulation of Compound X or vehicle via oral gavage.[7] The volume should be consistent across all animals (e.g., 10 mL/kg).
Post-Dose Observation:
Continuously observe animals for the first 30 minutes post-dose.
Conduct detailed clinical observations at 1, 4, 8, and 24 hours post-dose.
Record body weights daily for 7-14 days.
Dose Escalation: If no significant toxicity is observed in a dose group after 24-48 hours, proceed to the next higher dose group.
MTD Determination: The MTD is the highest dose at which no more than 10% of animals exhibit significant toxicity (e.g., >20% body weight loss or severe clinical signs).[13]
In Vivo Stage 2: Understanding Exposure - Pharmacokinetics (PK)
Once a safe dose range is established, a pharmacokinetic (PK) study is performed to understand the ADME profile of Compound X.[2] This study measures the concentration of the compound in the blood over time, yielding critical parameters like Cmax (peak concentration), Tmax (time to peak concentration), AUC (total exposure), and half-life (T½).[2][14] This data is vital for designing rational dosing schedules in efficacy studies.
PK Study Design
A single-dose PK study is usually sufficient for initial characterization. Using serial blood sampling techniques is highly recommended as it reduces animal usage and inter-animal variability, providing a complete PK profile from each animal.[14][15]
Animal Model & Group Size: Naive mice (n=3-4 per group).
Dose Selection: A single, non-toxic dose below the MTD is selected (e.g., 10 mg/kg). The dose should be high enough to ensure concentrations can be measured accurately by the bioanalytical method.
Route of Administration: The intended therapeutic route (e.g., oral) is used. An IV dose group is often included to determine absolute bioavailability.
Blood Sampling: Serial, sparse blood samples (e.g., 20-30 µL) are collected at multiple time points.[15][16] A typical schedule for an oral dose would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[17]
Bioanalysis: A sensitive analytical method (e.g., LC-MS/MS) is required to quantify the concentration of Compound X in plasma or whole blood.
Caption: Workflow for a single-dose mouse PK study.
Protocol 4.1.1: Single-Dose Oral PK Study in Mice
Animal Preparation: Fast animals for 4 hours prior to dosing (with free access to water) to reduce variability in gastric emptying.
Dosing: Record pre-dose body weight and administer the selected dose of Compound X via oral gavage. Record the exact time of dosing.
Serial Blood Sampling:
At each designated time point, collect ~30 µL of blood via submandibular or saphenous vein puncture.[16]
Use an appropriate anticoagulant (e.g., EDTA) in the collection tubes.
Place samples on ice immediately after collection.
Centrifuge the tubes (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
Carefully transfer the plasma supernatant to a new, labeled tube.
Store plasma samples at -80°C until bioanalysis.
Data Analysis: Plot the mean plasma concentration of Compound X versus time. Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.
Synthesis: Selecting Doses for Efficacy Studies
With MTD and PK data in hand, researchers can make informed decisions about the dose levels and schedule for efficacy studies.
Select the Top Dose: The highest dose used in an efficacy study should be at or below the MTD to avoid confounding toxicity.[13]
Select a Dose Range: Choose at least 2-3 dose levels (e.g., 3, 10, 30 mg/kg) to evaluate the dose-response relationship. This range should bracket the anticipated efficacious exposure level, which may be informed by in vitro potency (e.g., 10-100x the EC50).
Determine Dosing Frequency: The PK half-life (T½) is the primary determinant of dosing frequency.
If T½ is long (e.g., >12 hours), once-daily (QD) dosing may be sufficient.
If T½ is short (e.g., 2-4 hours), twice-daily (BID) dosing may be required to maintain exposure above a minimum effective concentration.
Interspecies Dose Extrapolation
While the primary focus of this guide is initial studies in a single species, it is useful to understand allometric scaling, which is used to estimate equivalent doses across species based on body surface area (BSA).[18][19] This is particularly important when planning for studies in a second species or for making a first-in-human dose prediction.[20][21]
Table 2: Interspecies Dose Conversion Based on Body Surface Area
(To convert from a known species dose to a target species dose, multiply by the corresponding factor. For example, to convert a 10 mg/kg mouse dose to a rat dose: 10 mg/kg * 0.5 = 5 mg/kg in the rat.)[18][19]
FROM
TO Mouse (20g)
TO Rat (150g)
TO Dog (20kg)
TO Human (60kg)
Mouse
1
0.5
0.08
0.08
Rat
2
1
0.17
0.16
Dog
12
6
1
1.8
Human
12.3
6.2
0.55
1
Conclusion
Establishing in vivo dosing guidelines for a novel compound like Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is a methodical, data-driven process. By systematically characterizing the compound's physicochemical properties, developing a suitable formulation, and executing well-designed MTD and PK studies, researchers can build a robust data package. This foundation is crucial for designing meaningful efficacy studies, minimizing animal use, and increasing the probability of successfully identifying a viable therapeutic candidate. The workflow presented here provides a reliable and scientifically sound pathway for navigating this critical phase of preclinical drug development.
References
Taylor & Francis. (2019, October 17). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. [Link]
HubSpot. Utilization of Mouse Automated Blood Sampling (ABS) for Serial Plasma Pharmacokinetic (PK) Studies. [Link]
XenoTech. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
PubMed. (2012, March 15). A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics. [Link]
Pharmacology Discovery Services. Microsampling in In Vivo Pharmacokinetic Studies. [Link]
National Center for Biotechnology Information. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
Springer. (2015). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. [Link]
National Center for Biotechnology Information. (2014). Murine Pharmacokinetic Studies. [Link]
Southern Research. Maximum tolerable dose (MTD) studies. [Link]
Pharmaceutical Technology. (2015, November 2). Preclinical Dose-Formulation Stability. [Link]
Sygnature Discovery. Pre-Clinical Formulation & in vivo Pharmacology Delivery. [Link]
MDPI. (2024, March 13). Dose Prediction and Pharmacokinetic Simulation of XZP-5610, a Small Molecule for NASH Therapy, Using Allometric Scaling and Physiologically Based Pharmacokinetic Models. [Link]
ACS Publications. (2015, February 11). Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. [Link]
Biomedical and Pharmacology Journal. (2022, February 22). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. [Link]
National Center for Biotechnology Information. (2019, December 19). Allometric Scaling Approaches for Predicting Human Pharmacokinetic of a Locked Nucleic Acid Oligonucleotide Targeting Cancer-Associated miR-221. [Link]
Reaction Biology. Maximum Tolerable Dose Study Services. [Link]
Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. [Link]
Certara. “Where do I start?”: Strategies for selecting the first dose for human clinical trials. [Link]
University of Arizona IACUC. Oral Gavage In Mice and Rats. [Link]
University of Newcastle, Australia. LAB_021 Oral Gavage in Mice and Rats. [Link]
Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. [Link]
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. [Link]
National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
U.S. Food and Drug Administration. (2005, July). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
troubleshooting poor solubility of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate in aqueous media
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized building blocks. Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate presents a unique physicochemical challenge: it combines a highly lipophilic bicyclic chroman core and a hydrophobic methyl ester with a single ionizable primary amine.
This guide is designed to help you troubleshoot precipitation issues, understand the thermodynamic causality behind your formulation failures, and implement self-validating protocols to keep your compound in solution.
I. Formulation Diagnostic Decision Tree
Before adjusting your buffers or purchasing new excipients, use the following logical workflow to determine the optimal solubilization strategy based on your assay's physiological constraints.
Decision tree for formulating methyl 4-amino-chroman derivatives based on assay parameters.
II. Frequently Asked Questions (Troubleshooting Q&A)
Q1: Why does methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate immediately precipitate when spiked into PBS (pH 7.4)?A: This is a thermodynamic failure driven by the molecule's pKa. The primary amine at the C4 position is the only ionizable center, with an estimated pKa of ~8.0–8.5. At pH 7.4, a significant fraction of the drug exists as the un-ionized free base. Because the intrinsic solubility of this free base is exceedingly low, the concentration rapidly exceeds its thermodynamic limit, causing hydrophobic forces to drive aggregation and precipitation. This is a hallmark behavior of poorly soluble basic drugs[1].
Q2: I purchased the hydrochloride (HCl) salt form to improve solubility, but it still crashes out in my cell culture media. How is this possible?A: You are observing a phenomenon known as free-base disproportionation. While the HCl salt is highly soluble in unbuffered water (where it lowers the microenvironmental pH to maintain ionization), placing it into a highly buffered system like DMEM or PBS (pH ~7.4) rapidly deprotonates the amine. The salt completely dissociates, generating the poorly soluble free base at the dissolving interface, which immediately precipitates[1]. To prevent this, you must use a solubilizing excipient to shield the free base.
Q3: What is the most effective way to formulate this compound for in vivo pharmacokinetic (PK) studies without using toxic levels of DMSO?A: For basic drugs with bulky lipophilic cores, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[]. The bicyclic chroman ring is dimensionally compatible with the hydrophobic cavity of β-cyclodextrins. By sequestering the lipophilic core inside the cavity while allowing the protonated amine to interact with the aqueous exterior, HP-β-CD creates a molecularly dispersed state without altering the compound's covalent structure or requiring harsh, irritating co-solvents[3].
III. Quantitative Comparison of Solubilization Strategies
When selecting a formulation route, consider the trade-offs between solubility gains and biological compatibility.
Strategy
Mechanism of Action
Estimated Solubility Gain
Biocompatibility
Best Application
pH Adjustment (pH < 4.0)
Amine protonation (Ionization)
> 50-fold
Low (Irritating in vivo)
Gastric simulation, analytical chemistry
Co-solvents (10% DMSO / PEG400)
Reduction of solvent dielectric constant
20 to 100-fold
Moderate (Cytotoxic at high %)
In vitro biochemical and cell assays
HP-β-CD Complexation (20% w/v)
Hydrophobic cavity sequestration
100 to 500-fold
High (GRAS status)
In vivo PK/PD dosing
Lipid Nanoemulsion (SEDDS)
Micellar encapsulation
50 to 200-fold
High
Oral bioavailability enhancement
IV. Self-Validating Experimental Protocols
Do not rely on visual inspection alone. The following protocols integrate physical chemistry principles with built-in validation steps to ensure your compound remains in a true solution, rather than a colloidal suspension.
Protocol A: Preparation of a 10 mM In Vitro Stock using Acidified Co-solvents
Causality Principle: By acidifying the organic phase before aqueous dilution, we ensure the amine is fully protonated before it encounters the high dielectric environment of water, drastically lowering the thermodynamic barrier for solvation.
Primary Solubilization: Accurately weigh 2.07 mg of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (Free base MW ≈ 207.23 g/mol ). Dissolve the powder in 100 µL of 100% DMSO. Vortex until optically clear.
Acidification: Add 10 µL of 0.1 M HCl to the DMSO solution. Note: This pre-protonates the C4 amine.
Aqueous Dilution: Slowly add 890 µL of your target buffer (e.g., PBS) dropwise while continuously vortexing.
Why dropwise? Bulk addition creates localized zones of high pH that trigger immediate free-base disproportionation.
System Validation: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An
OD600>0.05
indicates the presence of sub-visible colloidal aggregation (precipitation). If
OD600<0.05
, the solution is thermodynamically stable for your assay.
Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing (2 mg/mL)
Causality Principle: Complexation is an endothermic equilibrium process. Elevated temperature and time are required for the chroman core to displace the water molecules naturally residing inside the cyclodextrin cavity[3].
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI). Stir until completely transparent.
API Addition: Add 2.0 mg of the chroman derivative per 1 mL of the HP-β-CD solution. The solution will initially appear cloudy.
Thermodynamic Equilibration: Stir the suspension magnetically at 37°C for 24 hours. Do not shorten this step; the host-guest complexation requires time to reach equilibrium[].
Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated API.
System Validation: Dilute a 10 µL aliquot of your filtered complex into 990 µL of standard PBS (pH 7.4). Monitor for 4 hours. If the solution remains crystal clear, the inclusion complex is stable and successfully shielding the free base from disproportionation.
V. References
Hawley, M., & Morozowich, W. (2010). "Modifying the Diffusion Layer of Soluble Salts of Poorly Soluble Basic Drugs To Improve Dissolution Performance." Molecular Pharmaceutics / ResearchGate. 1
MDPI. (2025). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics. 3
BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences Industrial Applications.
optimizing HPLC retention time for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate .
This molecule presents a unique triad of structural challenges: a hydrophobic chroman core, a highly basic primary amine at the 4-position (pKa ~9.0), and a base-labile methyl ester at the 6-position. Standard reversed-phase (RP-HPLC) approaches often result in severe peak tailing, unpredictable retention time (RT) drift, or accidental degradation of the analyte.
The following diagnostic workflows, FAQs, and self-validating protocols are engineered to help you establish a robust, reproducible analytical method.
Part 1: Diagnostic Workflow for Retention and Peak Shape Issues
Before adjusting your mobile phase, you must determine whether your retention time drift is a hardware failure or a chemical equilibrium issue. Follow this self-validating decision tree to isolate the root cause.
Diagnostic workflow for isolating hardware vs. chemical causes of HPLC retention time drift.
Part 2: Frequently Asked Questions (Troubleshooting)
Q: Why is my retention time drifting over consecutive runs, and how do I isolate the root cause?A: Retention time drift stems from either hardware inconsistencies or chemical changes. As a self-validating diagnostic step, always inject a
t0
(void volume) marker like uracil. If the retention time of your chroman derivative shifts but the
t0
marker remains constant, the issue is chemical—such as stationary phase equilibration issues or mobile phase evaporation 1[1]. If both the analyte and
t0
shift proportionally, you are facing a hardware issue, such as a micro-leak in the pump check valves. Additionally, verify your column oven; a mere 1 °C fluctuation in column temperature can shift retention times by 1–2% 2[2].
Q: I am experiencing severe peak tailing for this chroman derivative. What is the mechanism, and how do I correct it?A: At typical acidic to neutral pH ranges, the primary aliphatic amine on your molecule is fully protonated (
NH3+
). Peak tailing occurs due to secondary electrostatic interactions (ion-exchange) between this positively charged amine and deprotonated, residual silanol groups (
SiO−
) on the silica backbone of the stationary phase. To correct this, utilize a column with a positively charged surface (PS) modification. The positive surface charge electrostatically repels the basic amine, dramatically improving peak shape and preventing silanol interactions 3[3].
Q: Can I use a high-pH mobile phase (pH > 10) to neutralize the amine and increase retention?A:No. This is a critical error for this specific molecule. While raising the pH above the amine's pKa would neutralize the amine and increase hydrophobic retention on a C18 column, it will destroy your analyte. The molecule contains a methyl ester at the 6-position. At high pH, the ester will undergo rapid base-catalyzed hydrolysis (saponification), converting your analyte into the corresponding carboxylic acid. You must operate at a lower pH (2.5–3.0) to protect the ester linkage.
Q: If I must use a low pH to protect the ester, how do I retain the highly polar, protonated amine on a reversed-phase column?A: At pH 2.5, the amine is protonated and highly polar, leading to poor retention (
k<1.5
). Instead of traditional ion-pairing agents (like alkyl sulfonates) which require exhaustive column equilibration, utilize the Hofmeister series effect by adding a chaotropic salt such as Sodium Perchlorate (
NaClO4
) to your mobile phase. The perchlorate anion forms a non-stoichiometric, double-layer ion pair with the protonated amine at the stationary phase interface. This masks the positive charge and drastically increases the retention factor without compromising the ester4[4].
Part 3: Quantitative Data Summary
The table below summarizes the causality between different column chemistries, mobile phase modifiers, and the resulting chromatographic performance for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate.
Column Chemistry
Mobile Phase Modifier
pH
Retention Factor (
k
)
Peak Asymmetry (
As
)
Analyte Integrity
Standard C18
0.1% Formic Acid
2.7
Poor (< 1.5)
Severe Tailing (> 2.0)
Intact
Standard C18
10 mM Ammonium Bicarbonate
10.0
High (> 5.0)
Good (1.10)
Degraded (Ester Cleavage)
PS-C18 (Positively Charged)
0.1% Formic Acid
2.7
Poor (< 1.5)
Excellent (1.05)
Intact
PS-C18 (Positively Charged)
0.05%
HClO4
100 mM
NaClO4
2.4
Optimal (3.0 - 4.5)
Excellent (1.05)
Intact
Part 4: Self-Validating Experimental Protocol
Implement this step-by-step methodology to achieve stable retention and sharp peak shapes.
Step 1: Column Selection & Thermal Equilibration
Install a Positively Charged Surface (PS) C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: The positive surface charge repels the protonated amine, preventing silanol-induced tailing.
Set the column oven to exactly 30.0 °C . Wait for the temperature delta to stabilize within ± 0.1 °C to prevent thermally-induced RT drift.
Step 2: Mobile Phase Preparation (Aqueous - Channel A)
Weigh out exactly 12.24 g of Sodium Perchlorate (
NaClO4
) and dissolve in 1.0 L of LC-MS grade water to create a 100 mM solution.
Add 0.5 mL of Perchloric Acid (
HClO4
) to adjust the pH to ~2.4. Causality: This pH ensures the ester remains intact, while the chaotropic perchlorate drives non-stoichiometric ion pairing for retention.
Filter through a 0.22 µm membrane and degas thoroughly.
Step 3: Mobile Phase Preparation (Organic - Channel B)
Use 100% LC-MS Grade Acetonitrile.
Step 4: System Suitability & Self-Validation
Run a gradient from 5% B to 60% B over 15 minutes.
Validation Check 1: Inject Uracil (
t0
marker). If
t0
shifts by >0.1 min across 5 consecutive injections, halt the run and leak-test the pump hardware.
Validation Check 2: Inject the chroman derivative standard. Verify that the retention factor (
k
) is
≥3.0
and Peak Asymmetry (
As
) is between 0.95 and 1.15.
References
HPLC Retention Time Drift: Troubleshooting Instability and Achieving Stable Retention Times - Timberline Instruments. 2
Causes of Retention Time Drift in HPLC - Element Lab Solutions. 1
Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants - Phenomenex. 3
Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography - Analytical Chemistry, ACS Publications.4
methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate stability at room temperature vs refrigeration
A Guide to Proper Storage and Handling for Ensuring Compound Integrity Welcome to the technical support guide for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate. This resource is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Proper Storage and Handling for Ensuring Compound Integrity
Welcome to the technical support guide for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and handling of this important research chemical. As a Senior Application Scientist, my goal is to provide you with not just recommendations, but the scientific reasoning behind them to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate?
While specific, long-term stability data for this exact compound is not extensively published, best practices for structurally related compounds suggest that refrigeration at 2-8°C (36-46°F) is the most prudent approach for long-term storage. The compound should be stored in a tightly sealed container to protect it from moisture and air. For compounds of this nature, some suppliers recommend storage in a dry, sealed environment.[1]
Causality Explained: The structure of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate contains functional groups—specifically a primary amine and an ester—that can be susceptible to degradation over time. Lowering the temperature slows down the rate of potential chemical reactions, such as oxidation of the amine or hydrolysis of the ester, thereby preserving the compound's purity and integrity for a longer duration.
Q2: Can I store the compound at room temperature for short periods?
For short-term storage, such as during the course of an experiment (a few hours to a few days), maintaining the compound at a controlled room temperature (20-25°C or 68-77°F) is generally acceptable. However, it is crucial to minimize exposure to light and atmosphere. Once experiments are complete, the compound should be returned to refrigerated conditions for long-term storage.
Expert Insight: Many organic compounds, particularly those used as intermediates in synthesis, can be handled at room temperature without immediate degradation.[2][3] The primary concern is cumulative exposure. Repeatedly leaving the compound at ambient temperature for extended periods can lead to a gradual decrease in purity that may not be immediately obvious but could impact experimental outcomes.
Q3: What signs of degradation should I look for?
Visual inspection can sometimes provide clues about degradation. Key indicators include:
Change in Color: A noticeable change from its initial color (e.g., from white/off-white to yellow or brown) can indicate the formation of degradation products.
Change in Physical State: Clumping of a solid powder can suggest moisture absorption.
Inconsistent Experimental Results: If you observe unexpected side products in your reactions or a decrease in yield over time when using the same batch, compound degradation may be the culprit.
Trustworthiness Pillar: The most reliable way to assess stability is through analytical methods. A simple purity check using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) against a reference sample or the initial batch data is the gold standard for confirming the integrity of your material.
Troubleshooting Guide
Issue: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis after storing the compound for several months.
This is a classic sign of chemical degradation. The new peak likely represents a degradation product.
Root Cause Analysis & Solution Workflow:
Hypothesize Degradation Pathway: The primary amine and ester functionalities are the most likely sites of degradation.
Oxidation: The primary amine can oxidize, especially if exposed to air. This can lead to the formation of nitroso or nitro compounds, or colored polymeric materials.
Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid if exposed to moisture, particularly under acidic or basic conditions.
Characterize the Impurity: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity. An increase of 16 amu could suggest oxidation, while a decrease of 14 amu (loss of CH₂) could indicate ester hydrolysis to the carboxylic acid.
Implement Corrective Storage: If not already doing so, immediately transfer the stock to a desiccator inside a refrigerator. Consider purging the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
}
dott***
Caption: Potential degradation pathways for the target compound.
Issue: The solubility of the compound seems to have changed over time.
A change in solubility can be linked to degradation. For instance, if the ester hydrolyzes to a carboxylic acid, its solubility in different solvents will change significantly. The carboxylic acid will be more soluble in basic aqueous solutions and less soluble in nonpolar organic solvents compared to the parent ester.
Troubleshooting Steps:
Confirm Identity: Use an analytical technique like NMR or LC-MS to confirm if the bulk material is still the parent compound or has converted to a different species.
pH Adjustment: If you suspect hydrolysis to the carboxylic acid, try dissolving the material in a dilute aqueous base (e.g., 0.1 M NaHCO₃). Increased solubility would support this hypothesis.
Review Storage History: Was the compound stored in a non-anhydrous solvent? Was the container properly sealed? This can help identify the source of moisture.
Protocol: Performing a Simple Stability Study
If this compound is critical for a long-term project, performing a basic in-house stability study is recommended. This protocol is based on principles from the International Council for Harmonisation (ICH) guidelines for stability testing.[4][5][6][7][8]
Objective: To compare the stability of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate under refrigerated and room temperature conditions over a set period.
Materials:
A fresh, high-purity batch of the compound.
Two identical, airtight, amber glass vials.
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV).
Analytical balance.
Refrigerator (2-8°C).
Controlled room temperature environment (25°C/60% RH, if possible).
Methodology:
Timepoint Zero (T=0) Analysis:
Accurately weigh and dissolve a sample of the fresh compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Analyze the sample by HPLC to determine its initial purity. This is your baseline. Record the peak area of the main compound.
Sample Preparation for Storage:
Accurately weigh equal amounts of the solid compound into the two amber vials.
Seal the vials tightly.
Label one vial "Refrigerated (2-8°C)" and the other "Room Temp (25°C)".
Storage:
Place each vial in its respective storage condition.
}
dott***
Caption: Workflow for a comparative stability study.
This simple study will provide you with empirical data on the stability of your specific batch under your laboratory's conditions, forming a self-validating system for your handling protocols.[8]
References
Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI . [Link]
Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager . [Link]
Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1 - PMC . [Link]
An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed . [Link]
Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives . [Link]
Disposition and metabolism of (2S,3S,4R)-N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxy methyl-2H-benzopyran-4-yl)-N'-benzylguanidine, a novel neuroprotective agent for ischemia-reperfusion - PubMed . [Link]
comparing methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate with other chroman derivatives
Comparative Profiling of Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate Against Benchmark Chroman Scaffolds The 3,4-dihydro-2H-1-benzopyran (chroman) nucleus is a highly privileged structural motif in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Profiling of Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate Against Benchmark Chroman Scaffolds
The 3,4-dihydro-2H-1-benzopyran (chroman) nucleus is a highly privileged structural motif in medicinal chemistry. Its conformational rigidity and favorable physicochemical properties make it an ideal backbone for displaying pharmacophores across diverse biological targets. This guide objectively compares the performance, reactivity, and pharmacological utility of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (hereafter referred to as Compound A) against other established chroman derivatives, such as the antioxidant Trolox, the potassium channel opener Cromakalim, and emerging 4-aminochroman-2-one integrin inhibitors.
Structural and Mechanistic Divergence
To understand the causality behind the pharmacological profiles of these derivatives, we must analyze how specific substitutions dictate receptor affinity and metabolic fate.
The 4-Amino Substitution (Receptor Anchoring)
The introduction of a primary amine at the C4 position fundamentally shifts the molecule's interaction profile. Unlike the 3-ol group in Cromakalim, the 4-amino group provides a basic center (pKa ~8.5–9.0). At physiological pH, this protonated amine acts as a critical hydrogen-bond donor and electrostatic anchor. [1] demonstrate their high efficacy as integrin
αvβ3
inhibitors. In this context, the 4-amino group mimics the basic arginine residue of the natural Arg-Gly-Asp (RGD) sequence, forming a vital salt bridge with acidic aspartate residues in the integrin binding pocket [2].
The 6-Carboxylate vs. 6-Hydroxy/Cyano (Metabolic Tuning)
Compound A features a methyl ester at the C6 position. This acts as a lipophilic, electron-withdrawing group that significantly enhances membrane permeability compared to a free carboxylic acid. It serves as a classic prodrug motif, requiring intracellular esterase cleavage to release the active 6-carboxylic acid.
In stark contrast:
Trolox utilizes a strongly electron-donating 6-hydroxy group to stabilize phenoxyl radicals, driving its potent ROS-scavenging antioxidant activity.
Cromakalim employs a 6-cyano group to modulate the electronic density of the benzopyran ring, optimizing its fit within the SUR2 subunit of
KATP
channels to induce vasodilation.
Fig 1: Mechanism of integrin αvβ3 inhibition by 4-aminochroman scaffolds.
Experimental Workflows: Self-Validating Protocols
To objectively evaluate Compound A against other chromans, we employ a two-pronged experimental approach. These protocols are designed to be self-validating by incorporating structural negative controls (e.g., using Trolox in the integrin assay to prove the necessity of the 4-amino group).
Causality: This assay quantifies target engagement by measuring the displacement of a known biotinylated ligand (vitronectin) from the integrin receptor.
Plate Coating: Coat 96-well microtiter plates with purified human integrin
αvβ3
(100 ng/well) in coating buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM
CaCl2
, 1 mM
MgCl2
, 1 mM
MnCl2
). Incubate overnight at 4°C.
Blocking: Wash plates thrice with wash buffer (coating buffer + 0.05% Tween-20). Block with 1% BSA in coating buffer for 2 hours at room temperature to prevent non-specific background binding.
Ligand Competition: Add serial dilutions of Compound A, a 4-aminochroman-2-one (positive control), and Trolox (negative control) ranging from 0.1 nM to 100 μM. Immediately add a fixed concentration of biotinylated vitronectin (1 μg/mL). Incubate for 3 hours at 37°C.
Detection: Wash plates five times. Add streptavidin-horseradish peroxidase (HRP) conjugate (1:2000 dilution) and incubate for 1 hour.
Quantification: Develop with TMB substrate for 15 minutes. Stop the reaction with 1M
H2SO4
and read absorbance at 450 nm using a microplate reader. Calculate the
IC50
using non-linear regression.
Protocol 2: Human Liver Microsome (HLM) Stability and Esterase Cleavage
Causality: To validate the prodrug hypothesis of the 6-methyl ester in Compound A, we must measure its intrinsic clearance and the formation rate of the free acid metabolite.
Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (1 mg/mL protein), 2 mM NADPH, and 3.3 mM
MgCl2
in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding Compound A (final concentration 1 μM; DMSO < 0.1%).
Sampling: Withdraw 50 μL aliquots at 0, 5, 15, 30, 45, and 60 minutes.
Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), monitoring both the parent methyl ester (Compound A) and the expected 6-carboxylic acid metabolite.
Fig 2: Experimental workflow for evaluating chroman derivative efficacy and stability.
Quantitative Data Summaries
The following tables summarize the structural attributes and representative pharmacological data, highlighting how the 4-amino and 6-carboxylate modifications shift the performance profile away from traditional antioxidant or ion-channel activity.
Table 1: Structural & Mechanistic Comparison of Chroman Derivatives
Li, P., Shi, M., Yang, K., et al. "Ag-Catalyzed Formal [2 + 4] Cycloaddition for the Diastereoselective Synthesis of Sterically Hindered 4-Aminochroman-2-ones from α-Diazopyrazoleamides and o-Hydroxy Aldimines." The Journal of Organic Chemistry, 2025.[Link]
Eliceiri, B. P., & Cheresh, D. A. "Integrins and angiogenesis: A sticky business." Journal of Clinical Investigation, 1999. [Link]
Comparative
A Senior Application Scientist's Guide to Validating the Purity of Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate via HPLC
In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is paramount. It directly influences the efficacy, safety, and reproducibility of experimental outcomes.[1][2][3] Th...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is paramount. It directly influences the efficacy, safety, and reproducibility of experimental outcomes.[1][2][3] This guide provides an in-depth, experience-driven approach to validating the purity of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with viable alternatives, and provide the detailed protocols necessary for immediate implementation in a laboratory setting.
The core of this guide is a self-validating system, where each step is justified by established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[4][5][6]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of pharmaceutical compounds.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it indispensable for separating the main compound from structurally similar impurities, by-products, and degradation products.[7][8] For a molecule like methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate, which possesses a chiral center and multiple functional groups, a well-developed HPLC method is critical for ensuring its quality.
Understanding the Analyte: Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Before delving into the analytical methodology, a foundational understanding of the target molecule is essential.
Structure: The molecule contains a benzopyran core, a primary amine, and a methyl ester. These functional groups dictate its polarity, solubility, and chromatographic behavior.
Chirality: The presence of a stereocenter at the C4 position means the compound can exist as a racemic mixture of enantiomers. Standard reversed-phase HPLC will not separate these enantiomers, a critical consideration for later discussion on alternative methods.
The following reversed-phase HPLC (RP-HPLC) method has been optimized for the routine purity analysis of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate. The rationale behind each parameter selection is provided to empower the user to adapt and troubleshoot effectively.
Any standard HPLC system equipped with a UV detector is suitable.
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of analysis due to its versatility and robustness.
2. Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the primary amine, leading to sharper peaks and improved retention on the C18 stationary phase.
Mobile Phase B: Acetonitrile.
Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities.
Time (minutes)
% Mobile Phase B
0.0
10
20.0
90
25.0
90
25.1
10
30.0
10
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30°C. Maintaining a constant temperature is vital for reproducible retention times.
Detection Wavelength: 254 nm. This wavelength provides good sensitivity for the benzopyran chromophore.
Injection Volume: 10 µL
4. Sample and Standard Preparation:
Standard Solution: Accurately weigh approximately 10 mg of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Diluent: A mixture of 50% Mobile Phase A and 50% Mobile Phase B is recommended to ensure sample compatibility with the initial mobile phase conditions.
5. Method Validation:
The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][6] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the main peak in a blank chromatogram.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Workflow for HPLC Purity Validation
Caption: A streamlined workflow for the HPLC purity validation of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate.
Comparison with Alternative Analytical Techniques
While HPLC is the primary choice, other techniques offer complementary information and can be advantageous in specific scenarios.
Technique
Principle
Advantages
Disadvantages
When to Consider
Chiral HPLC
Utilizes a chiral stationary phase (CSP) to separate enantiomers.[10]
- Directly determines enantiomeric purity.[11] - Essential for stereospecific synthesis and pharmacological studies.[12]
- CSPs can be expensive and less robust than standard C18 columns. - Method development can be more complex.
When the stereochemical identity and purity of the compound are critical.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separates volatile compounds in the gas phase followed by mass-based detection.[13][14]
- High sensitivity and specificity.[15][16] - Excellent for identifying and quantifying volatile impurities and residual solvents.[2][17]
- Requires derivatization for non-volatile or polar compounds like the target analyte.[15][18] - Thermal degradation of the analyte is a risk.
For the analysis of volatile impurities or when derivatization is a viable option.
Supercritical Fluid Chromatography (SFC)
Uses a supercritical fluid (often CO2) as the mobile phase.
- Faster separations and lower solvent consumption compared to HPLC.[11][19] - A "green" chemistry alternative.[19] - Excellent for chiral separations.[20][21][22]
- Requires specialized instrumentation. - May have lower resolving power for highly complex mixtures compared to UHPLC.
For high-throughput screening and chiral separations where speed and reduced solvent use are priorities.
In-depth Discussion of Alternative Methods
Chiral HPLC: A Necessity for Stereochemical Purity
Given the chiral nature of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate, assessing its enantiomeric purity is often a regulatory requirement, especially if one enantiomer exhibits different pharmacological or toxicological properties.[12]
Why it's crucial: The biological activity of chiral molecules frequently resides in a single enantiomer.[12][23] Therefore, quantifying the enantiomeric excess is as important as determining the overall chemical purity.
Methodological Approach:
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for screening.
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic modes are typically used for chiral separations on these types of columns.
Method Development: A systematic screening of different CSPs and mobile phase compositions is usually necessary to achieve optimal separation.
GC-MS: For Volatile Impurities and Derivatizable Analytes
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[17] However, for a polar and relatively non-volatile compound like our target analyte, direct analysis is not feasible.
Derivatization is Key: To make the molecule amenable to GC analysis, the polar functional groups (the primary amine) must be derivatized to increase volatility. Silylation is a common derivatization technique for this purpose.[15]
Limitations: The derivatization step adds complexity and potential for side reactions, which must be carefully controlled and validated.
Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative
SFC has emerged as a powerful technique, particularly for chiral separations.[11][19][21] It combines the advantages of both gas and liquid chromatography.
Key Benefits:
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analyses.[11]
Reduced Solvent Consumption: Primarily using compressed CO2 as the mobile phase significantly reduces the use of organic solvents.[19]
Complementary Selectivity: SFC can sometimes provide different elution orders and better resolution for enantiomers compared to HPLC.[11]
Conclusion
The validation of purity for a pharmaceutical intermediate like methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is a multi-faceted process that demands a robust and well-understood analytical method. Reversed-phase HPLC stands as the primary, indispensable tool for assessing chemical purity due to its high resolution, sensitivity, and reliability. The provided HPLC method, when properly validated according to ICH guidelines, will provide a solid foundation for quality control and regulatory submissions.
However, a comprehensive purity assessment should also consider the stereochemical nature of the molecule. In this context, chiral HPLC or SFC becomes essential for determining enantiomeric purity. Furthermore, techniques like GC-MS offer valuable, albeit more complex, options for analyzing specific types of impurities. The choice of analytical technique should always be guided by the specific questions being asked and the regulatory requirements of the project. By understanding the principles and applications of each method, researchers can confidently ensure the quality and integrity of their materials.
References
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America. [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]
“Entropically Driven” Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order. (n.d.). Analytical Chemistry. [Link]
New insights into supercritical fluid chromatography for chiral separations. (n.d.). RSC Publishing. [Link]
Detection of polar metabolites through the use of gas chromatography-mass spectrometry. (n.d.). Nature Protocols. [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Pharmaceutical Technology. [Link]
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]
Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. (n.d.). ResearchGate. [Link]
Why Is HPLC Ideal for Chemical Purity Testing?. (2023, July 27). Moravek, Inc.. [Link]
Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. (n.d.). PMC. [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). Chromatography Online. [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci. [Link]
7-8 Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). Journal of Chemical and Pharmaceutical Research. [Link]
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). ResearchGate. [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 22). ResearchGate. [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). ResearchGate. [Link]
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020, March 9). Technology Networks. [Link]
Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. (n.d.). Springer Nature Experiments. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). International Council for Harmonisation. [Link]
Gas Chromatography – Mass Spectrometry (GC−MS)*. (n.d.). National Institute of Standards and Technology. [Link]
A Brief Guide to GC-MS Analysis Services. (n.d.). Smithers. [Link]
Gas Chromatograph Mass Spectrometer. (n.d.). JEOL. [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Polish Pharmaceutical Society. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. [Link]
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. (2010, July 23). PubMed. [Link]
Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. (n.d.). PMC. [Link]
DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. (n.d.). Anveshana's International Publication. [Link]
The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. (2012, March 7). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. [Link]
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu. [Link]
Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. (2021, December 28). MDPI. [Link]
Synthesis of novel benzopyran-connected pyrimidine and pyrazole derivatives via a green method using Cu(II)-tyrosinase enzyme catalyst and their biological applications. (2019, August 15). SciSpace. [Link]
Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. [Link]
Disposition and metabolism of (2S,3S,4R)-N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxy methyl-2H-benzopyran-4-yl)-N'-benzylguanidine, a novel neuroprotective agent for ischemia-reperfusion damage, in rats. (2007, May 15). PubMed. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-Amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical information on the appropriate personal protec...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) and handling procedures for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (CAS Number: 939758-84-6)[1]. This document is structured to provide not just a list of equipment, but a thorough understanding of the "why" behind each recommendation, empowering you to work safely and effectively.
Hazard Assessment: Understanding the Risks
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is a substituted aromatic amine and a benzopyran derivative[2]. A thorough risk assessment is the foundation of a robust safety plan. The known hazard classifications for this compound are:
Hazard Classification
Hazard Codes
Description
Acute Toxicity (Oral, Dermal, Inhalation)
H302 + H312 + H332
Harmful if swallowed, in contact with skin, or if inhaled.
Given its classification as an aromatic amine, it is prudent to handle this compound with the understanding that many compounds in this class are known for their potential to be absorbed through the skin and may have other long-term health effects[4]. Therefore, a conservative approach to PPE is warranted.
Personal Protective Equipment (PPE): A Head-to-Toe Approach
The selection of PPE should be based on a "hierarchy of controls," where engineering controls (like fume hoods) are the first line of defense. PPE is used to protect you from residual risks.
Hand Protection: Your Primary Contact Point
Due to the dermal toxicity and skin irritation potential, glove selection is critical. Aromatic amines can permeate many common glove materials.
Recommended Glove Types:
Glove Material
Breakthrough Time (General for Aromatic Amines)
Recommendation
Butyl Rubber
Excellent (> 8 hours)
Primary recommendation for prolonged contact or immersion.
Viton™
Excellent (> 8 hours)
An excellent alternative to butyl rubber, especially for organic solvents.
Nitrile Rubber
Fair to Good (Variable)
Suitable for short-term splash protection only. Nitrile has poor resistance to many amines[5][6]. If used, a minimum thickness of 5-mil is recommended, and gloves must be changed immediately upon contact[6].
Neoprene
Fair
Offers moderate protection but is not recommended for prolonged use with this class of compounds.
Note on Breakthrough Times: These are general guidelines. Breakthrough times can be affected by glove thickness, chemical concentration, temperature, and the specific formulation of the glove[7][8]. Always consult the glove manufacturer's specific chemical resistance data. For aniline, a representative aromatic amine, breakthrough times have been shown to range from a few minutes to over an hour depending on the glove material[9][10].
Operational Protocol for Glove Usage:
Inspect gloves for any signs of degradation or punctures before each use.
Double-gloving (wearing two pairs of gloves) is highly recommended, especially when handling larger quantities or for prolonged procedures. An inner nitrile glove with an outer butyl rubber glove provides a good combination of dexterity and protection.
Change gloves frequently , and always immediately after known or suspected contact with the chemical.
Proper removal technique is essential to avoid skin contact. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off in the same manner.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.
Safety Glasses with Side Shields: Offer minimum protection and are not sufficient when handling this compound as a primary form of eye protection.
Chemical Splash Goggles: These should be worn at all times when handling the compound, as they provide a seal around the eyes to protect from splashes.
Face Shield: A face shield should be worn in addition to chemical splash goggles when there is a significant risk of splashing, such as when transferring large volumes or working with the material under pressure.
The compound's potential for acute toxicity upon inhalation and its ability to cause drowsiness or dizziness necessitate the use of respiratory protection, especially when handling the solid powder or when there is a potential for aerosolization.
Workflow for Respirator Selection:
Caption: Decision workflow for selecting appropriate respiratory protection.
Respirator and Cartridge Selection:
Respirator Type: A half-mask or full-facepiece air-purifying respirator (APR) is recommended. A full-facepiece respirator offers the added benefit of eye and face protection.
Cartridge Type: Use a NIOSH-approved combination cartridge for Organic Vapors (OV) and Particulates (P100) [3][11][12]. The P100 filter is crucial when handling the solid powder to protect against inhalation of fine particles. The organic vapor portion will provide protection against any vapors that may be present. Look for cartridges with a black (for organic vapors) and magenta (for P100) color coding[13].
Change-Out Schedule: Cartridges should be replaced on a regular schedule based on the frequency and intensity of use, or immediately if you can smell or taste the contaminant.
Body Protection: A Barrier for Your Skin
A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, consider the following:
Chemically Resistant Lab Coat: A lab coat made of a material like polyester or a cotton/poly blend is recommended over a standard cotton lab coat.
Apron: A chemically resistant apron made of butyl rubber or Viton™ should be worn over the lab coat when handling larger quantities.
Coveralls: For large-scale operations, disposable chemically resistant coveralls may be necessary.
Operational and Disposal Plans
Safe Handling and Storage
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4].
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Spill Management
In the event of a spill, follow these procedures:
Evacuate and Secure: Alert others in the area and restrict access.
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above, including respiratory protection.
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand[9][14].
Decontamination: Decontaminate the spill area using a suitable cleaning solution. There are commercial decontamination solutions available specifically for aromatic amines[1][15][16].
Collect Waste: All cleanup materials should be placed in a sealed, properly labeled hazardous waste container.
Disposal Plan
All waste containing methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate must be treated as hazardous waste.
Waste Segregation and Container Compatibility:
Caption: Workflow for the proper segregation and disposal of waste.
Container Material: Aromatic amines are generally compatible with glass and polyethylene containers[14]. Avoid using metal containers for acidic waste streams.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste[17]. After rinsing, the container label should be defaced before disposal according to your institution's policies.
Waste Treatment:
Neutralization: While some amine waste streams can be neutralized, this should only be done by trained personnel with a thorough understanding of the reaction chemistry[18][19][20]. Improper neutralization can generate heat or toxic gases.
Professional Disposal: All waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Conclusion
The safe handling of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is achievable with a comprehensive understanding of its hazards and the diligent application of appropriate personal protective equipment and handling procedures. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.
References
methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate - NextSDS. (n.d.). Retrieved from [Link]
Aliphatic and Aromatic Amines Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841. Retrieved from [Link]
3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. (n.d.). Allergy Control Products. Retrieved from [Link]
Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Retrieved from [Link]
3M™ Organic Vapor/Acid Gas Cartridge 6003/07047(AAD), 60 EA/Case. (n.d.). 3M. Retrieved from [Link]
Respirator Filters and Cartridges. (n.d.). American Industrial Safety. Retrieved from [Link]
methyl (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate hydrochloride. (n.d.). MolPort. Retrieved from [Link]
Waste Compatibility by Chemical Group. (n.d.). CP Lab Safety. Retrieved from [Link]
Method of treating aromatic amines-containing wastewater. (2010). Google Patents.
Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and bioengineering, 45(4), 304–309. Retrieved from [Link]
Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]
Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
Chemical Permeation Guide. (n.d.). SHOWA Gloves. Retrieved from [Link]
Waste Container Compatibility. (n.d.). Environmental Health and Safety Office. Retrieved from [Link]
Neutralizing Amine. (n.d.). Chemtex Speciality Limited. Retrieved from [Link]
Hazardous Materials. (n.d.). PEPID Connect. Retrieved from [Link]
EPA's Chemical Compatibility Chart. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Neutralizing Amine. (n.d.). CHIMIART. Retrieved from [Link]
Chemical Compatibility for Waste Accumulation. (n.d.). Rowan University Sites. Retrieved from [Link]
A Novel Amine Neutralizer. (n.d.). Advancion. Retrieved from [Link]
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]
Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety. Retrieved from [Link]
methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate hydrochloride. (n.d.). MolPort. Retrieved from [Link]
Resistance To Chemicals of Common Glove Materials. (n.d.). Retrieved from [Link]
Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). Retrieved from [Link]
Methyl 6-amino-3,4-dihydro-2h-1-benzopyran-2-carboxylate (C11H13NO3). (n.d.). PubChemLite. Retrieved from [Link]
Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. (2024). PubMed. Retrieved from [Link]
Benzopyran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]